molecular formula C6H7NOS B8542356 3-Methylbut-2-enoyl isothiocyanate

3-Methylbut-2-enoyl isothiocyanate

Cat. No. B8542356
M. Wt: 141.19 g/mol
InChI Key: SXUSSBDMIWEHRI-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

To a solution of potassium thiocyanate (10 g, 101 mmol, Eq: 1.00) and hexaethylene glycol monomethyl ether (896 mg, 830 μl, 3.02 mmol, Eq: 0.03) in dry dichloromethane (120 ml) was added dropwise at 0° C. a solution of 3-methylbut-2-enoyl chloride (12.0 g, 11.2 ml, 101 mmol, Eq: 1.00) in dry dichloromethane (20.0 ml) over 1 hour under argon atmosphere. After the addition was completed, the mixture (now light brown & turbid) was allowed to warm to 25° C. and was stirred for additional 3 hours. The mixture was filtrated, the filtrate was evaporated the residue was distilled under reduced pressure affording 3-methyl-but-2-enoyl isothiocyanate (9.989 g/70.2%) as a yellow liquid. GC-MS: m/ei=141 (M)/bp: 86° C./2 mbar
Name
potassium thiocyanate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
830 μL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[CH3:5][C:6]([CH3:11])=[CH:7][C:8](Cl)=[O:9]>ClCCl.COCCOCCOCCOCCOCCOCCO>[CH3:5][C:6]([CH3:11])=[CH:7][C:8]([N:3]=[C:2]=[S:1])=[O:9] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
10 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
11.2 mL
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
830 μL
Type
catalyst
Smiles
COCCOCCOCCOCCOCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=CC(=O)N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.989 g
YIELD: PERCENTYIELD 70.2%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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